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Compound of Interest

Compound Name: 3-Methoxybutanal

Cat. No.: B3384146 Get Quote

An In-depth Technical Guide to 3-Methoxybutanal

This technical guide provides a comprehensive overview of the chemical and physical

properties of 3-Methoxybutanal, tailored for researchers, scientists, and professionals in drug

development.

Chemical Identity and Structure
3-Methoxybutanal, also known as 3-methoxybutyraldehyde, is an organic compound classified

as an aldehyde and an ether. Its structure consists of a four-carbon butanal chain with a

methoxy group attached to the third carbon.

Identifier Value

IUPAC Name 3-methoxybutanal[1]

CAS Registry Number 5281-76-5[1][2]

Molecular Formula C5H10O2[1][2][3]

Canonical SMILES CC(CC=O)OC[1][3]

InChI
InChI=1S/C5H10O2/c1-5(7-2)3-4-6/h4-

5H,3H2,1-2H3[1][2]

InChIKey VVXNMKJDQVBOLT-UHFFFAOYSA-N[1][2]
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Physical Properties
The physical properties of 3-Methoxybutanal are summarized below. These values are a mix

of experimental and estimated data from various chemical databases.

Property Value Source

Molecular Weight 102.13 g/mol [1][4] PubChem, Cheméo

Appearance Colorless liquid (presumed) General chemical knowledge

Boiling Point 127.8 °C at 760 mmHg[3] LookChem

384.44 K (Joback Calculated)

[4]
Cheméo

Density 0.887 g/cm³[3] LookChem

Flash Point 26.2 °C[3] LookChem

Vapor Pressure 11 mmHg at 25°C[3] LookChem

Refractive Index 1.5000 (estimate)[3] LookChem

Chemical and Computational Properties
This table includes various computed properties that are valuable in predicting the behavior of

the compound in different chemical and biological systems.
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Property Value Source

XLogP3 -0.1[3] LookChem

LogP (Octanol/Water) 0.61030[3] LookChem

Hydrogen Bond Donor Count 0[3] LookChem

Hydrogen Bond Acceptor

Count
2[3] LookChem

Rotatable Bond Count 3[3] LookChem

Exact Mass 102.068079557 Da[3] LookChem

Polar Surface Area (PSA) 26.3 Å²[3] LookChem

Complexity 52[3] LookChem

Kovats Retention Index
716, 724 (Semi-standard non-

polar)[1][4]
PubChem, Cheméo

Synthesis Protocols
While specific, detailed laboratory-scale synthesis protocols are not readily available in the

public domain, a general industrial process for the preparation of 3-Methoxybutanal is
described in patent literature.

Experimental Protocol: Synthesis from Crotonaldehyde
This process involves the reaction of crotonaldehyde with methanol in an alkaline solution.[5]

Reaction Step 1: Methoxylation

Crotonaldehyde is reacted with methanol in an alkaline solution. This reaction is typically

exothermic, and cooling is applied to maintain room temperature under atmospheric

pressure.[5]

The product of this step is 3-Methoxybutanal.[5]

Reaction Step 2: Neutralization & Subsequent Hydrogenation (for 3-Methoxybutanol)
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The resulting mixture containing 3-Methoxybutanal is neutralized, for example, with

acetic acid.[5]

For the production of 3-methoxybutanol, the neutralized mixture is then hydrogenated in

the presence of a catalyst (e.g., Cu oxide or Cu-Cr oxide) at temperatures of 150-180°C

and pressures of 100-150 bar.[5]

Synthesis of 3-Methoxybutanal

Crotonaldehyde

Reaction at Room Temp
(Exothermic, requires cooling)

Methanol
Alkaline Solution

(e.g., NaOH in Methanol)

3-Methoxybutanal

Methoxylation

Click to download full resolution via product page

Synthesis of 3-Methoxybutanal from Crotonaldehyde.

Spectroscopic Analysis Protocols
Detailed experimental spectra for 3-Methoxybutanal are not widely published. The following

are generalized protocols for obtaining the necessary spectroscopic data for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the

molecule.
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Methodology:

Prepare a sample by dissolving approximately 5-10 mg of 3-Methoxybutanal in about

0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (δ = 0.00 ppm).

Transfer the solution to a 5 mm NMR tube.

Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer (e.g., 400

MHz or higher). Standard 1D experiments (¹H, ¹³C, DEPT) and 2D experiments (COSY,

HSQC, HMBC) can be performed for full structural elucidation.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:

For a liquid sample like 3-Methoxybutanal, the spectrum is typically acquired using a

Fourier Transform Infrared (FTIR) spectrometer.

Place a small drop of the neat liquid between two potassium bromide (KBr) or sodium

chloride (NaCl) salt plates to create a thin film.

Mount the plates in the spectrometer's sample holder.

Record the spectrum, typically over a range of 4000 to 400 cm⁻¹. Key expected peaks

would include C=O stretching for the aldehyde and C-O-C stretching for the ether.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:
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Introduce a small amount of the sample into the mass spectrometer, often via Gas

Chromatography (GC-MS) for volatile liquids.

Ionize the sample using a suitable method, such as Electron Ionization (EI).

The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

The detector records the abundance of each ion, generating a mass spectrum that shows

the molecular ion peak and various fragment ions.
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Workflow for the spectroscopic characterization of a chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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